2-Bromoquinoline-3-carbaldehyde
Description
2-Bromoquinoline-3-carbaldehyde is a quinoline derivative featuring a bromine atom at position 2 and a carbaldehyde group at position 3. Quinoline-based compounds are valued for their aromatic heterocyclic systems, which enable diverse reactivity and applications in catalysis, drug design, and functional materials.
Properties
IUPAC Name |
2-bromoquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYNERCOVQBZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Amino-7-bromoquinoline-3-carbaldehyde
- Structure: Bromine at position 7, amino group at position 2, and carbaldehyde at position 3.
- Molecular Formula : C₁₀H₇BrN₂O; Molecular Weight : 251.08 .
- Key Differences: The amino group at position 2 enhances nucleophilic reactivity, making this compound suitable for coupling reactions or further derivatization in drug synthesis.
- Applications : Primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors or antimicrobial agents .
6-Bromoquinoline-3-carbaldehyde
- Structure : Bromine at position 6 and carbaldehyde at position 3.
- Molecular Formula: C₁₀H₆BrNO; Molecular Weight: ~252.06 (estimated) .
- Structural similarity to the main compound (0.89 similarity score) suggests comparable electronic profiles but distinct reactivity due to bromine positioning .
- Applications : Used in research settings for synthesizing fluorescent probes or metal-organic frameworks (MOFs) due to its planar aromatic system .
6-Bromoquinoline-4-carboxylic Acid
- Structure : Bromine at position 6 and carboxylic acid at position 4.
- Molecular Formula: C₁₀H₆BrNO₂; Molecular Weight: ~268.07 (estimated) .
- Key Differences :
- The carboxylic acid group introduces acidity (pKa ~4–5), enabling coordination with metals or formation of salts, unlike the neutral carbaldehyde group in the main compound.
- Bromine at position 6 directs electrophilic substitution to positions 5 or 8, contrasting with bromine at position 2 in the main compound .
- Applications : Metal-chelating agents or intermediates in antibiotic synthesis .
2-Bromo-1-benzoselenophene-3-carbaldehyde
- Structure: Benzene fused with selenophene, bromine at position 2, and carbaldehyde at position 3.
- Molecular Formula : C₉H₅BrOSe; Molecular Weight : 288.00 .
- Key Differences: Selenium’s larger atomic radius and polarizability compared to nitrogen in quinoline enhance π-conjugation, making this compound useful in optoelectronic materials. Bromine at position 2 in a selenophene ring system may stabilize radical intermediates more effectively than in quinoline derivatives .
- Applications : Specialty chemicals for organic electronics or catalysts in cross-coupling reactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Reactivity Trends: Bromine at position 2 (main compound) directs electrophilic substitution to positions 4 or 8 due to electron-withdrawing effects, whereas bromine at position 6 ( compounds) directs reactions to positions 5 or 8. The amino group in 2-Amino-7-bromoquinoline-3-carbaldehyde increases solubility in polar solvents, facilitating its use in aqueous-phase reactions .
Electronic Properties: Quinoline derivatives with carbaldehyde groups exhibit strong absorption in UV-vis spectra (λₘₐₓ ~300–350 nm), useful in photochemical applications. Selenium in benzoselenophene derivatives lowers bandgap energy, enhancing conductivity in organic semiconductors .
Synthetic Utility: this compound serves as a precursor for Suzuki-Miyaura couplings, while 6-Bromoquinoline-3-carbaldehyde is preferred for aldol condensations due to reduced steric hindrance .
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